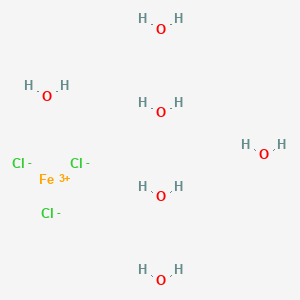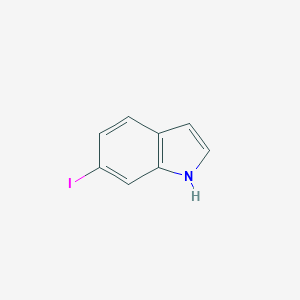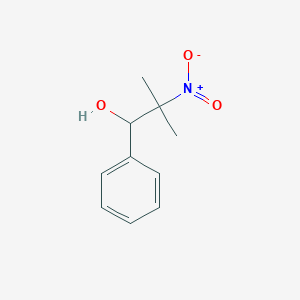
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)-, commonly known as BMNE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a nitroaromatic compound that has a unique combination of chemical properties that make it an attractive candidate for various applications.
Wirkmechanismus
BMNE has been shown to act as a potent antioxidant and free radical scavenger. It has been shown to protect cells from oxidative damage and reduce inflammation. BMNE has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
BMNE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect cells from damage, and inhibit the activity of enzymes involved in the production of inflammatory cytokines. BMNE has also been shown to have anticancer properties and has been used in the development of cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMNE is its potent antioxidant and free radical scavenging properties. This makes it an attractive candidate for the study of oxidative stress and inflammation. BMNE also has anticancer properties, which makes it an attractive candidate for the development of cancer therapies. However, one of the limitations of BMNE is its potential toxicity. It has been shown to have toxic effects on cells at high concentrations, which limits its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for the study of BMNE. One direction is the development of BMNE-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the antioxidant and anti-inflammatory properties of BMNE. This could lead to the development of new drugs for the treatment of oxidative stress and inflammation. Finally, the toxic effects of BMNE need to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, BMNE is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant and free radical scavenging properties, anticancer properties, and anti-inflammatory properties. BMNE has been used in the development of cancer therapies, anti-inflammatory drugs, and the study of oxidative stress and inflammation. While BMNE has potential for use in various applications, its toxicity needs to be further studied to determine its safety for use in humans.
Synthesemethoden
The synthesis of BMNE involves the reaction of benzyl chloride with sodium nitrite in the presence of hydrochloric acid to form benzyl nitrite. This intermediate is then reacted with methyl nitrite to form BMNE. The overall reaction can be represented as follows:
C6H5CH2Cl + NaNO2 + HCl → C6H5ONO + NaCl + H2O
C6H5ONO + CH3ONO → C6H5CH2ONO2 + H2O
Wissenschaftliche Forschungsanwendungen
BMNE has been studied extensively for its potential use in scientific research. It has been shown to have anticancer properties and has been used in the development of cancer therapies. BMNE has also been used in the study of oxidative stress and inflammation. It has been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. BMNE has also been used in the study of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
33687-74-0 |
|---|---|
Produktname |
Benzenemethanol, alpha-(1-methyl-1-nitroethyl)- |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-methyl-2-nitro-1-phenylpropan-1-ol |
InChI |
InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
InChI-Schlüssel |
HZYOZOFLFAXDFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |
Andere CAS-Nummern |
33687-74-0 |
Synonyme |
α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



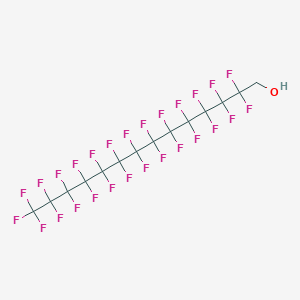
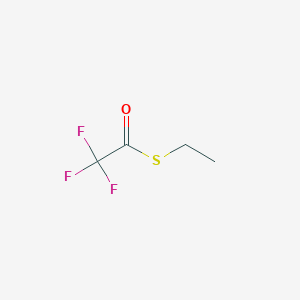
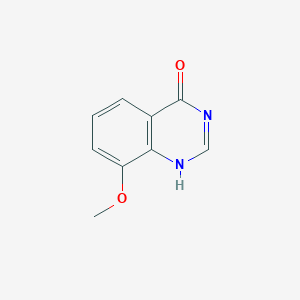
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
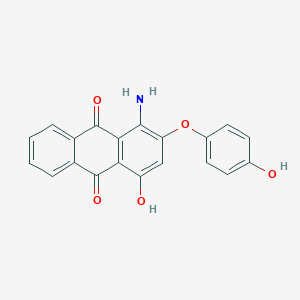
![Pyrido[3,2-d]pyrimidine-2,4-diol](/img/structure/B105581.png)
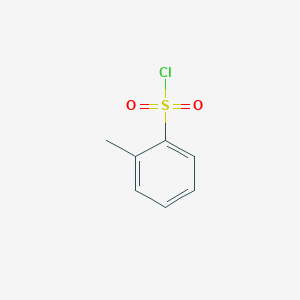
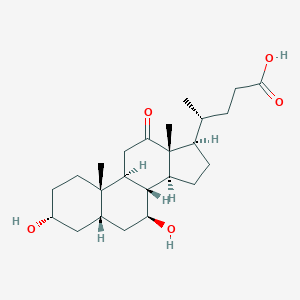
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
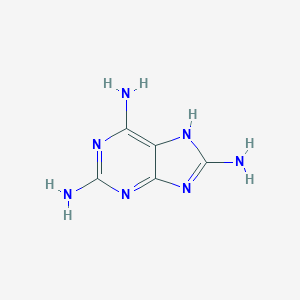
![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
